Lysine-DOTA, a conjugate of the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) and lysine, is gaining prominence in various scientific fields, particularly in biochemistry and molecular imaging. This compound serves as a versatile tool for radiolabeling and drug delivery due to its ability to form stable complexes with metal ions, which are essential in medical imaging and therapy.
The synthesis of Lysine-DOTA has been extensively documented in the literature. DOTA itself is a well-studied chelator that can bind various radionuclides, making it useful in nuclear medicine. The introduction of lysine into the DOTA framework enhances its biological compatibility and targeting capabilities.
Lysine-DOTA falls under the category of chelating agents and bioconjugates. It is classified as a polyamine derivative due to the presence of lysine, which contributes to its solubility and interaction with biological systems.
The synthesis of Lysine-DOTA typically involves solid-phase peptide synthesis (SPPS) methodologies. One prominent approach is the conjugation of DOTA to lysine through amide bond formation. The process can be summarized in several key steps:
The reaction conditions, including pH and temperature, play a crucial role in the efficiency of the synthesis. For instance, maintaining an appropriate pH during the coupling reaction can significantly influence the yield of the desired product.
Lysine-DOTA consists of a DOTA core structure with a lysine residue attached via an amide bond. The molecular formula for Lysine-DOTA can be represented as CHNO, indicating its complex nature involving multiple nitrogen atoms from both the lysine and DOTA components.
The molecular weight of Lysine-DOTA is approximately 308.37 g/mol. Its structure features four carboxylic acid groups that coordinate with metal ions, enhancing its utility in radiolabeling applications.
Lysine-DOTA undergoes various chemical reactions typical for chelators and bioconjugates:
The stability of the metal-Lysine-DOTA complex is crucial for its application in medical imaging, where it must remain intact during circulation in biological systems.
The mechanism by which Lysine-DOTA functions involves several steps:
Studies have shown that radiolabeled Lysine-DOTA derivatives exhibit high stability in serum and maintain their integrity under acidic conditions, which is beneficial for their application in vivo.
Lysine-DOTA has several significant applications:
Lysine’s ε-amino group (pKa ~10.5) provides a nucleophilic anchor for covalent bioconjugation, enabling stable amide bond formation under physiological conditions (pH 6–8). Its high surface exposure (~5.9% abundance in human antibodies) and solvent accessibility facilitate efficient reactions with electrophilic agents [1] [3]. Key conjugation modalities include:
Table 1: Lysine Bioconjugation Reactions and Applications
Reaction Type | Reagent Example | Product Stability | Primary Applications |
---|---|---|---|
NHS Ester Acylation | Sulfo-NHS-biotin | High (amide bond) | Antibody-drug conjugates, Fluorescent labeling |
Reductive Amination | Glutaraldehyde | Moderate (amine) | Protein crosslinking, Polymer conjugation |
Anhydride Ligation | Isatoic anhydride | Tunable (self-immolative) | Drug delivery systems, Covalent probes |
Lysine’s role extends beyond mere conjugation sites; its side chain serves as a spacer, distancing payloads from the protein backbone to preserve bioactivity [2] [6].
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) forms octadentate complexes with radiometals (e.g., ^68^Ga, ^177^Lu, ^90^Y) via four nitrogen and four oxygen atoms. Its macrocyclic structure confers exceptional stability:
Table 2: Stability Constants of DOTA Complexes with Radiometals
Radiometal | Ionic Radius (Å) | log K (Stability Constant) | Key Clinical Use |
---|---|---|---|
^68^Ga^3+ | 0.76 | 21.3 | PET Imaging (e.g., PSMA, somatostatin) |
^177^Lu^3+ | 1.00 | 23.9 | Radionuclide therapy (e.g., NETs) |
^90^Y^3+ | 1.04 | 24.3 | Beta therapy (e.g., lymphoma) |
DOTA’s rigidity minimizes steric interference when conjugated to biomolecules, preserving target affinity [2].
Lysine-DOTA integrates lysine’s bioconjugation flexibility with DOTA’s radiometal chelation, enabling:
Table 3: Lysine-DOTA Conjugates in Biomedical Applications
Conjugate Design | Payload | Targeting Moiety | Application |
---|---|---|---|
DOTA-Lys-biotin | ^111^In/^177^Lu | Biotin-streptavidin | Pretargeted therapy |
DOTA-Lys-PEG~12~-RGD peptide | ^68^Ga | α~v~β~3~ integrin | Tumor angiogenesis imaging |
DOTA-Lys-folate | ^99m^Tc | Folate receptor | Inflammatory lesion detection |
This synergy enables pretargeted strategies where Lysine-DOTA-labeled biomolecules localize targets before radiometal administration, minimizing off-target exposure [2] [9].
Lysine-DOTA emerged from early protein modification techniques (1960s NHS esters) and DOTA’s radiochemical innovations (1980s). Key milestones:
Table 4: Evolution of Lysine-DOTA Conjugates in Therapeutics
Era | Key Innovation | Impact on Bioconjugation |
---|---|---|
2000–2010 | DLB effector synthesis | Validated pretargeted therapy in vivo models |
2010–2020 | Site-selective cysteine-to-lysine transfer | Achieved DAR = 2 homogeneity in antibodies |
2020–Present | Cold kit formulations (lyophilized) | Decentralized ^68^Ga radiopharmacy production |
Enzymatic approaches (e.g., sortase-mediated ligation) further refined conjugation precision, leveraging lysine’s solvent-exposed positioning [3].
PRNT decouples targeting-vector administration from radiometal delivery, exploiting rapid in vivo click chemistry:
Table 5: PRNT vs. Direct Targeting: Theoretical Advantages
Parameter | Direct Targeting | PRNT with Lysine-DOTA | Theoretical Benefit |
---|---|---|---|
Blood clearance t~1/2~ | 24–72 h (antibodies) | 10–30 min (effectors) | Lower hematologic toxicity |
Tumor penetration | Limited by size | Rapid diffusion | Higher intratumoral dose |
Radionuclide versatility | Limited by in vivo stability | Compatible with α/β/γ emitters | Broader theranostic scope |
Mechanistically, Lysine-DOTA effectors exploit bioorthogonal reactions (e.g., streptavidin-biotin, click chemistry), where DOTA’s inertness prevents transmetallation during circulation [1] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7